Kinase Selectivity vs. Other CHK1 Inhibitors
CCT244747 demonstrates >1,000-fold selectivity for CHK1 over CHK2 and CDK1, with IC50 values of >10,000 nM for both off-targets [1]. In a broader kinome screen of 140 kinases at 1 μM, CCT244747 inhibited only 8 kinases by >70% (excluding CHK1, which was inhibited by 83%), confirming a clean selectivity profile [2]. In contrast, MK-8776 exhibits only 500-fold selectivity over CHK2 (IC50 CHK2 = 1.5 μM) and 3,000-fold over CDK1 (IC50 CDK1 = 9 μM) [3]. SRA737 shows >1,000-fold selectivity over CHK2 (IC50 CHK2 = 2.4 μM) and >7,000-fold over CDK1 (>10 μM), but inhibits RSK1 with an IC50 of 9 nM—a potential confounding kinase in downstream signaling [3]. LY2606368, a dual CHK1/CHK2 inhibitor, potently inhibits CHK2 with an IC50 of 8 nM, representing a fundamentally different pharmacological profile [3].
| Evidence Dimension | Kinase selectivity |
|---|---|
| Target Compound Data | CHK1 IC50 = 7.7–8 nM; CHK2 IC50 >10,000 nM; CDK1 IC50 >10,000 nM |
| Comparator Or Baseline | MK-8776: CHK1 IC50 = 3 nM, CHK2 IC50 = 1,500 nM, CDK1 IC50 = 9,000 nM; SRA737: CHK1 IC50 = 1.4 nM, CHK2 IC50 = 2,400 nM, CDK1 IC50 >10,000 nM, RSK1 IC50 = 9 nM; LY2606368: CHK1 IC50 <1 nM, CHK2 IC50 = 8 nM |
| Quantified Difference | Selectivity window for CHK2: CCT244747 >1,000×; MK-8776 ~500×; SRA737 >1,000×; LY2606368 <1× (dual inhibitor) |
| Conditions | Biochemical kinase inhibition assays (radiometric protein phosphorylation assay at approximate Km,ATP for each kinase) |
Why This Matters
For researchers studying CHK1-specific biology without confounding CHK2 inhibition, CCT244747 offers the widest selectivity margin among orally bioavailable CHK1 inhibitors, reducing the risk of off-target phenotypes in functional assays.
- [1] Bertin Bioreagent. CCT244747 - Biochemicals - CAT N°: 25666. Accessed 2025. https://bertin-bioreagent.cvmh.fr/cct244747/ View Source
- [2] Walton MI, Eve PD, Hayes A, et al. Supplementary Table 1: Kinome selectivity profile of CCT244747. Figshare. 2023. https://aacr.figshare.com/articles/journal_contribution/Supplementary_Table_1_from_CCT244747_Is_a_Novel_Potent_and_Selective_CHK1_Inhibitor_with_Oral_Efficacy_Alone_and_in_Combination_with_Genotoxic_Anticancer_Drugs/22445621 View Source
- [3] PMC8033610 Table 1. Summary of the Efficacy of Each CHK1i in Various Assays. 2021. https://pmc.ncbi.nlm.nih.gov/articles/PMC8033610/table/tbl1/ View Source
